Ethylenediaminetetraaceticacidferricsodiumsalttrihydrate

描述

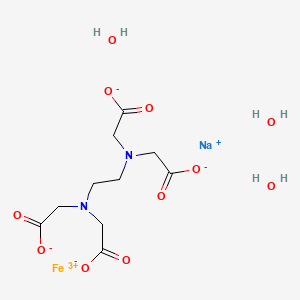

. It is a coordination complex of iron (III) with ethylenediaminetetraacetic acid (EDTA) and sodium, and it is commonly used as a chelating agent to bind metal ions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethylenediaminetetraaceticacidferricsodiumsalttrihydrate typically involves the reaction of ethylenediaminetetraacetic acid with ferric chloride and sodium hydroxide. The reaction is carried out in an aqueous solution, and the product is obtained by crystallization. The general reaction can be represented as follows: [ \text{EDTA} + \text{FeCl}3 + \text{NaOH} \rightarrow \text{C}{10}\text{H}_{12}\text{FeN}_2\text{NaO}_8 \cdot 3\text{H}_2\text{O} + \text{NaCl} + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions in reactors, followed by purification and crystallization processes. The reaction conditions are optimized to ensure high yield and purity of the product.

化学反应分析

Types of Reactions

Ethylenediaminetetraaceticacidferricsodiumsalttrihydrate primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It can also participate in redox reactions due to the presence of iron (III).

Common Reagents and Conditions

Chelation Reactions: These reactions typically involve the compound reacting with metal ions such as calcium, magnesium, and heavy metals in aqueous solutions.

Redox Reactions: The iron (III) in the compound can undergo reduction to iron (II) under certain conditions, such as in the presence of reducing agents like ascorbic acid.

Major Products

The major products of these reactions are the metal-EDTA complexes, which are water-soluble and stable. For example, the reaction with calcium ions produces calcium-EDTA complex.

科学研究应用

Ethylenediaminetetraaceticacidferricsodiumsalttrihydrate has a wide range of applications in scientific research:

作用机制

The primary mechanism of action of ethylenediaminetetraaceticacidferricsodiumsalttrihydrate is through chelation. The compound binds to metal ions through its multiple carboxylate and amine groups, forming stable, water-soluble complexes. This chelation process effectively sequesters metal ions, preventing them from participating in unwanted chemical reactions. The molecular targets are the metal ions, and the pathways involved include the formation of coordination bonds between the metal ions and the EDTA ligand .

相似化合物的比较

Similar Compounds

Ethylenediaminetetraacetic acid disodium salt dihydrate: Similar in structure but lacks the iron (III) component.

Ethylenediaminetetraacetic acid calcium disodium salt: Contains calcium instead of iron (III).

Ethylenediaminetetraacetic acid iron (III) ammonium salt: Contains ammonium instead of sodium.

Uniqueness

Ethylenediaminetetraaceticacidferricsodiumsalttrihydrate is unique due to its specific combination of iron (III) and sodium, which provides distinct properties such as enhanced stability and solubility in water. This makes it particularly useful in applications where iron (III) needs to be stabilized and delivered in a soluble form .

生物活性

Ethylenediaminetetraacetic acid ferric sodium salt trihydrate, commonly referred to as ferric sodium EDTA, is a chelating agent that plays a significant role in various biological and nutritional applications. This compound is primarily utilized for its ability to bind iron, enhancing its bioavailability and reducing the toxicity associated with free iron ions. This article explores the biological activity of ferric sodium EDTA, focusing on its mechanisms, effects on health, and relevant research findings.

Ferric sodium EDTA is a coordination compound formed by the chelation of iron with ethylenediaminetetraacetic acid (EDTA). The structure allows it to effectively bind metal ions, particularly iron, which is crucial for numerous biological functions. The dissociation of ferric sodium EDTA in the gastrointestinal tract results in the release of iron and EDTA, facilitating iron absorption while minimizing potential toxicity from excess free iron .

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈FeN₂NaO₁₈ |

| Molecular Weight | 404.0 g/mol |

| Solubility | Soluble in water |

| Appearance | White crystalline powder |

Iron Bioavailability

Ferric sodium EDTA is recognized for its enhanced bioavailability of iron compared to other sources. Studies indicate that iron from ferric sodium EDTA is 2 to 3 times more absorbable than from ferrous sulfate or other mineral sources . This property makes it particularly valuable in addressing iron deficiency anemia, especially in populations with limited access to dietary iron.

Toxicity and Safety Profile

Research has shown that ferric sodium EDTA exhibits low toxicity levels. In acute toxicity studies, it was classified as practically non-toxic (Toxicity Category IV) when administered to rats . Long-term studies have indicated no significant adverse effects on hematological parameters or organ weights in animal models . The compound has been approved by various regulatory bodies, including the FDA and EFSA, for use as a food additive and nutritional supplement .

Case Studies

- Nutritional Supplementation : A study demonstrated that supplementation with ferric sodium EDTA significantly improved hemoglobin levels in children with iron deficiency anemia. Participants receiving this compound showed a marked increase in red blood cell count compared to those receiving placebo treatments .

- Food Fortification : In clinical trials assessing the efficacy of ferric sodium EDTA-fortified foods, results indicated substantial improvements in overall iron status among participants consuming fortified products over a sustained period .

- Safety Assessments : A comprehensive review of mutagenicity assays concluded that while ferric sodium EDTA showed some mutagenic potential in specific tests, these results were attributed to high concentrations of iron rather than inherent properties of the compound itself .

Research Findings

Recent studies have focused on the absorption and metabolism of ferric sodium EDTA. For instance:

- Absorption Studies : Research involving labeled isotopes revealed that approximately 84% of administered ferric sodium EDTA was excreted via feces, indicating effective absorption and utilization by the body .

- Oxidative Stress : Investigations into oxidative stress responses indicated that while ferric sodium EDTA can enhance oxidative damage under certain conditions (e.g., high reactive oxygen species), it also plays a protective role by chelating excess metals that can catalyze harmful reactions .

属性

IUPAC Name |

sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;iron(3+);trihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.Fe.Na.3H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;3*1H2/q;+3;+1;;;/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRWEJGEGJYWSF-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.O.[Na+].[Fe+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18FeN2NaO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801020041 | |

| Record name | Ferric sodium EDTA trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801020041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals, Light yellow solid; [JECFA] Yellowish-brown odorless powder; Insoluble in water; | |

| Record name | Ferrate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, sodium (1:1), (OC-6-21)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium feredetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17557 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15708-41-5, 18154-32-0 | |

| Record name | Ferrate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, sodium (1:1), (OC-6-21)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ferric sodium EDTA trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801020041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium feredetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。